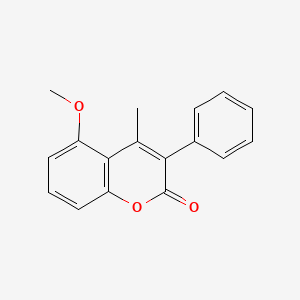

5-Methoxy-4-methyl-3-phenylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(12-7-4-3-5-8-12)17(18)20-14-10-6-9-13(19-2)16(11)14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWDTILHLNHXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Phenylcoumarins

Classical Approaches to Coumarin (B35378) Core Synthesis

Traditional methods for building the coumarin scaffold have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes requiring harsh conditions, are robust and widely applicable for the synthesis of a variety of coumarin derivatives.

Perkin Reaction and Analogous Condensations

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids, which are precursors to coumarins. nih.govdiva-portal.org The reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. diva-portal.orgbldpharm.com For the synthesis of 3-phenylcoumarins, a variation of this reaction is employed, often using a salicylaldehyde (B1680747) and a phenylacetic acid derivative. pmf.unsa.ba

The general mechanism involves the formation of a carbanion from the anhydride (or phenylacetic acid) which then attacks the aldehyde. A series of condensation and cyclization steps follows to yield the coumarin ring. bldpharm.com For the specific synthesis of 6-methyl-3-phenylcoumarins, a Perkin reaction between 5-methylsalicylaldehyde and the relevant phenylacetic acids has been successfully utilized. pmf.unsa.ba A plausible route to 5-Methoxy-4-methyl-3-phenylcoumarin would involve the condensation of a suitably substituted salicylaldehyde, such as 2-hydroxy-6-methoxy-benzaldehyde, with phenylacetic anhydride or a related derivative.

Table 1: Examples of Perkin and Analogous Reactions for Phenylcoumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product | Ref |

| 5-Methylsalicylaldehyde | Phenylacetic acids | Acetic Anhydride, Triethylamine | Reflux | 6-Methyl-3-phenylcoumarins | pmf.unsa.ba |

| Salicylaldehyde | Phenylacetic acid | Acetic Anhydride, Triethylamine | 140-150 °C | 3-Phenylcoumarin (B1362560) | rasayanjournal.co.in |

| p-Methoxybenzaldehyde | Acetic anhydride | Sodium acetate (B1210297) | 50 °C, 60 min (Sonication) | p-Methoxycinnamic acid | nih.govbldpharm.com |

This table presents examples for the synthesis of related structures, illustrating the general conditions of the Perkin reaction.

Pechmann Condensation and Derivatives

The Pechmann condensation is one of the most versatile and widely used methods for preparing coumarins. wordpress.commdpi.com Discovered by Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. mdpi.comijpcbs.com The reaction mechanism is believed to proceed through transesterification, followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration to form the coumarin ring. mdpi.comnih.gov

For the synthesis of this compound, the logical starting materials would be 3-methoxyphenol and a β-ketoester such as ethyl 2-methyl-3-oxo-3-phenylpropanoate . The reaction is typically promoted by strong Brønsted or Lewis acids. A variety of catalysts can be employed, and the reaction conditions can often be optimized for higher yields and shorter reaction times. ijpcbs.com

The reactivity of the phenol is a key factor; electron-donating groups on the phenol, like the methoxy (B1213986) group in 3-methoxyphenol, facilitate the reaction. wordpress.com While simple phenols might require harsh conditions, activated phenols can react under milder temperatures. mdpi.com

Table 2: Representative Pechmann Condensation Conditions for 4-Methylcoumarin Synthesis

| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Product | Yield | Ref |

| Resorcinol | Ethyl acetoacetate (B1235776) | SnCl₂·2H₂O (10 mol%) | 80 °C, Ethanolic medium | 7-Hydroxy-4-methylcoumarin | High | ijpcbs.com |

| 3-Methoxyphenol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 4 h | 7-Methoxy-4-methylcoumarin | 90% | wordpress.com |

| m-Amino phenol | Ethyl acetoacetate | Sulfated-zirconia | 110 °C, 2 min, Solvent-free | 7-Amino-4-methylcoumarin | ~100% | sigmaaldrich.com |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | 130 °C, 20 min, MW, Solvent-free | 4-Methylcoumarin | 43% | nih.gov |

This table showcases typical conditions for the Pechmann synthesis of various 4-methylcoumarins, which are analogous to the target compound.

Modern Synthetic Strategies for Phenylcoumarin Scaffolds

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and regioselective methods for constructing complex molecules like phenylcoumarins.

Knoevenagel Condensation for Regiocontrol

The Knoevenagel condensation provides another powerful route to coumarins, particularly for controlling the substitution pattern. The reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-ketoester, in the presence of a weak base like piperidine (B6355638) or an amine.

To synthesize this compound via this method, one would react 2-hydroxy-6-methoxybenzaldehyde with an active methylene compound like ethyl 2-phenylpropanoate . The initial condensation is followed by an intramolecular cyclization (esterification) to form the lactone ring. This method offers excellent control for placing substituents on the coumarin core based on the choice of the starting aldehyde and the active methylene compound.

Table 3: Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde | Active Methylene Compound | Base/Catalyst | Conditions | Product | Yield | Ref |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | MW, Solvent-free | 3-Acetylcoumarin | High | |

| o-Vanillin | Dimethyl malonate | Piperidine acetate, Li₂SO₄ | 50 °C, 15 min, Ultrasound | 3-Carbomethoxy-8-methoxycoumarin | 96-97% | |

| ortho-hydroxyaryl aldehyde | β-dicarbonyl C-H acid | Ionic Liquid | 80 °C or MW | Coumarin derivatives | High |

This table illustrates the versatility of the Knoevenagel condensation in synthesizing various coumarin derivatives.

Microwave-Assisted Synthesis of 3-Phenylcoumarin Analogs

Microwave-assisted organic synthesis has emerged as a green chemistry technique that significantly reduces reaction times, often increases product yields, and allows for solvent-free conditions. nih.govnih.gov Both the Pechmann and Knoevenagel condensations are highly amenable to microwave irradiation. sigmaaldrich.com

For instance, the Pechmann condensation of various phenols with ethyl acetoacetate has been efficiently carried out using catalysts like FeF₃ under solvent-free microwave conditions, achieving high yields in minutes compared to hours with conventional heating. ijpcbs.com Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is rapidly accelerated by microwave energy. The synthesis of this compound could be dramatically optimized by employing microwave heating for either the Pechmann or Knoevenagel route, likely leading to a significant reduction in energy consumption and reaction time.

Table 4: Microwave-Assisted Pechmann Synthesis of 4-Methylcoumarins

| Phenol Substrate | β-Ketoester | Catalyst | Microwave Conditions | Time | Yield | Ref |

| Resorcinol | Ethyl acetoacetate | FeF₃ (0.05 g) | 450 W, 110 °C, Solvent-free | 7 min | 95% | ijpcbs.com |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | 800 W, Solvent-free | 260 s | 55.25% | mdpi.com |

| Resorcinol | Ethyl acetoacetate | Sulfated-zirconia | 150 °C, Solvent-free | 15 min | 99% | sigmaaldrich.com |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | 130 °C, Solvent-free | 20 min | 43% | nih.gov |

This table highlights the efficiency gains of using microwave irradiation for the synthesis of coumarin analogs.

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. In a flow system, reagents are continuously pumped through a reactor, often a heated tube or microreactor, where they mix and react. This technology is increasingly being applied to the synthesis of heterocyclic compounds, including coumarins.

The synthesis of coumarins has been successfully demonstrated in continuous flow systems, typically by adapting classical reactions like the Pechmann or Knoevenagel condensations. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purity compared to batch methods. While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the established flow methodologies for coumarin synthesis could readily be adapted for this target molecule, promising a safe, efficient, and scalable production route.

Introduction of the 5-Methoxy and 4-Methyl Substituents

Alkylation Strategies for Methoxy Group Incorporation (e.g., Dimethyl Sulfate (B86663) Under Alkaline Conditions)

The introduction of a methoxy group at the C-5 position of the coumarin ring is typically achieved through the alkylation of a corresponding hydroxyl precursor. A common and effective method for this transformation is the use of an alkylating agent such as dimethyl sulfate (DMS) in the presence of a base.

The synthesis of a closely related compound, 4-methyl-5-methoxy-7-hydroxycoumarin, provides a relevant example of this strategy. prepchem.com In this synthesis, the precursor 4-methyl-5,7-dihydroxycoumarin is first prepared. The selective methylation of the hydroxyl group at the 5-position can be challenging due to the presence of another hydroxyl group at the 7-position. To achieve regioselectivity, protection and deprotection steps are often necessary. For instance, the dihydroxycoumarin can be diacetylated to form 4-methyl-5,7-diacetoxycoumarin. prepchem.com This intermediate is then treated with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃). prepchem.com This reaction proceeds via nucleophilic substitution, where the phenoxide ion, formed under basic conditions, attacks the methyl group of the alkylating agent. Subsequent hydrolysis of the remaining acetate group yields the desired 5-methoxy-7-hydroxy product.

While methyl iodide was used in this specific example, dimethyl sulfate is another powerful and commonly employed methylating agent for such transformations. The reaction mechanism involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic methyl group of dimethyl sulfate. The choice of base and solvent is crucial in optimizing the yield and selectivity of the reaction. Alkaline conditions, facilitated by bases such as sodium hydroxide, potassium carbonate, or sodium hydride, are essential to deprotonate the phenolic hydroxyl group, thereby activating it for alkylation.

Table 1: Reagents for Methoxy Group Incorporation

| Reagent | Role | Typical Conditions |

| Dimethyl Sulfate (DMS) | Methylating Agent | Alkaline conditions, often with a base like NaOH or K₂CO₃ in a polar aprotic solvent. |

| Methyl Iodide | Methylating Agent | Used with a base such as K₂CO₃ in a solvent like dimethoxyethane. prepchem.com |

| Potassium Carbonate (K₂CO₃) | Base | Used to deprotonate the hydroxyl group, facilitating nucleophilic attack. prepchem.com |

| Sodium Hydroxide (NaOH) | Base | Creates alkaline conditions for the formation of the phenoxide ion. |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not involve the creation of stereocenters in the coumarin core itself, so stereoselectivity is not a primary concern in the construction of the core structure. However, regioselectivity is of paramount importance. The challenge lies in directing the substituents—the methoxy, methyl, and phenyl groups—to their correct positions on the coumarin scaffold.

The regioselectivity of the synthesis is largely determined by the substitution pattern of the starting materials. For instance, in the Pechmann condensation, a common method for coumarin synthesis, the reaction of a phenol with a β-ketoester in the presence of an acid catalyst dictates the final substitution pattern. rasayanjournal.co.inmdpi.com To synthesize a 5-methoxy-4-methyl coumarin, one would ideally start with a phenol derivative that already contains the desired methoxy group at the meta-position relative to the hydroxyl group that will participate in the cyclization.

A significant challenge arises in the selective functionalization of a multi-substituted benzene (B151609) ring. For example, the alkylation of a dihydroxy precursor, as discussed previously, requires careful control to ensure methylation occurs at the desired position. The relative acidity of the hydroxyl groups can influence the site of alkylation. In many cases, the hydroxyl group at C-7 is more acidic and reactive than the one at C-5, which can lead to preferential alkylation at C-7. Protective group strategies are therefore often employed to block the more reactive site, allowing for selective functionalization of the desired position.

The regioselective alkylation of 2,4-dihydroxyacetophenones, which can serve as precursors to 4-substituted coumarins, has been studied. nih.gov The use of specific bases, such as cesium bicarbonate, has been shown to favor alkylation at the 4-position hydroxyl group with high regioselectivity. nih.gov Such methodologies could potentially be adapted for the synthesis of the target molecule by starting with a appropriately substituted acetophenone.

Design and Synthesis of this compound Derivatives for Academic Research

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of derivatives for academic research. The phenyl ring at the 3-position, the coumarin nucleus, and the existing methoxy and methyl substituents offer multiple points for chemical modification, allowing for the systematic investigation of structure-activity relationships.

The synthesis of derivatives often involves the modification of the peripheral substituents. For example, the phenyl group at the 3-position can be substituted with various functional groups to explore their electronic and steric effects. This can be achieved by starting with appropriately substituted phenylacetic acids in a Perkin-type reaction. nih.gov For instance, the introduction of electron-donating groups (e.g., hydroxyl, alkoxy) or electron-withdrawing groups (e.g., nitro, halogen) onto the 3-phenyl ring can significantly alter the biological or photophysical properties of the resulting coumarin.

Another common strategy for creating derivatives involves the modification of the methoxy group at the 5-position. Demethylation to the corresponding 5-hydroxy derivative would provide a handle for introducing a variety of other functional groups through etherification or esterification. The synthesis of a series of 6-methyl-3-phenylcoumarins, for example, involved the hydrolysis of a methoxy-substituted precursor to the corresponding hydroxy analogue, which could then be further modified. nih.gov

Furthermore, the coumarin ring itself can be a site for derivatization. For instance, reactions at the C-4 position or the pyrone ring can lead to novel structures. While the 4-position is already substituted with a methyl group in the target compound, this group could potentially be functionalized further.

The following table outlines potential derivatization strategies for academic research:

Table 2: Derivatization Strategies for this compound

| Position of Modification | Type of Modification | Potential Reagents/Reactions | Purpose in Academic Research |

| 3-Phenyl Ring | Substitution (e.g., -OH, -NO₂, -Br) | Use of substituted phenylacetic acids in the initial synthesis. nih.gov | Structure-activity relationship studies, tuning of electronic properties. |

| 5-Methoxy Group | Demethylation followed by etherification/esterification | Reagents like BBr₃ for demethylation; alkyl halides or acid chlorides for subsequent functionalization. | Exploration of the role of the 5-position substituent on activity. |

| Coumarin Core | Functionalization of the 4-methyl group | Radical halogenation followed by nucleophilic substitution. | Introduction of new functionalities to modulate properties. |

The synthesis of these derivatives allows researchers to build libraries of compounds for screening in various biological assays or for investigating their potential as fluorescent probes or materials with specific optical properties. The systematic variation of substituents provides valuable data for understanding the fundamental chemical and physical properties of the 3-phenylcoumarin scaffold.

Structure Activity Relationship Sar and Computational Studies of 5 Methoxy 4 Methyl 3 Phenylcoumarin Analogs

Positional and Substituent Effects on Bioactivity

The biological activity of coumarin (B35378) derivatives is intricately linked to the nature and position of substituents on the coumarin nucleus and the 3-phenyl ring. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as solubility, and its interaction with biological targets. ontosight.airesearchgate.net

Influence of Methoxy (B1213986) and Methyl Group Positions on Biological Activity and Solubility

The placement of methoxy and methyl groups on the coumarin scaffold is a critical determinant of both biological activity and solubility. The methoxy group, being electron-donating, can influence the electron density of the coumarin ring system and its metabolic stability. nih.gov For instance, the position of a methoxy group can impact the molecule's antioxidant properties. nih.gov Studies on furanocoumarins have shown that the presence and location of methoxy groups are important for their biological activity, with angular furanocoumarins bearing two methoxy groups showing potent antioxidant effects. nih.gov Specifically, a methoxy group at the C-8 position was found to be important for the radical scavenging activity of linear furanocoumarins. nih.gov

The solubility of coumarin derivatives is also heavily influenced by their substituents. Generally, substituted coumarins are less soluble than the parent coumarin molecule. researchgate.net The type of functional group has a significant impact, with solubility tending to decrease in the order of methyl, methoxy, and hydroxyl substitutions. researchgate.net Furthermore, substitution at the C-4 position of the coumarin ring tends to reduce solubility more than substitution at the C-7 position. researchgate.net Hydroxylation, the addition of a hydroxyl (-OH) group, can increase a coumarin's solubility in water. nih.gov

Role of the 3-Phenyl Nucleus and its Substituents in Biological Efficacy

The 3-phenyl ring is a key feature for the biological activity of this class of coumarins, and its substitution pattern plays a pivotal role in modulating their efficacy. researchgate.nettandfonline.com The presence of the 3-phenyl group itself is recognized as a useful structure for designing compounds with various pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. researchgate.nettandfonline.com

The nature and position of substituents on the 3-phenyl ring can dramatically alter the biological profile of the compound. For example, in the context of monoamine oxidase B (MAO-B) inhibition, the addition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring can promote inhibitory activity. researchgate.net The introduction of a substituent at the para-position of the 3-phenyl ring, particularly a methoxy group, has been shown to result in the highest inhibitory activity against MAO-B. tandfonline.com Conversely, the effects of substituents on the main coumarin ring can be dependent on the substitutions present on the 3-phenyl ring. researchgate.net

Impact of Halogenation and Other Functional Groups on Biological Profiles

The introduction of halogen atoms and other functional groups onto the coumarin framework is a common strategy to enhance biological activity. nih.govthieme.de Halogenation can improve membrane binding and permeation of drug molecules. researchgate.net

In the context of 3-phenylcoumarins, halogenation has been shown to yield potent and selective inhibitors of MAO-B. nih.gov For example, a series of bromo-6-methyl-3-phenylcoumarin derivatives exhibited low nanomolar inhibitory activities against MAO-B, with some compounds showing higher activity and selectivity than the reference drug, selegiline. nih.gov Fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives have also been developed as potent steroid sulfatase inhibitors, with some compounds showing significantly higher potency than the non-fluorinated reference compound. nih.gov

The introduction of other functional groups, such as amino and nitro groups, has also been explored. For instance, a series of amino and nitro 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated as MAO-A/B inhibitors. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comelsevierpure.comnveo.org This approach is instrumental in understanding the structural requirements for a desired biological response and in designing new, more potent molecules. mdpi.commdpi.comnih.gov

Development and Validation of 3D-QSAR Models (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the relationship between the 3D properties of molecules and their biological activities. nih.govslideshare.netunicamp.br These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity. nih.govunicamp.br

CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netunicamp.brsrce.hr The development of robust and predictive 3D-QSAR models involves several steps, including the careful selection of a training set of compounds, molecular alignment, calculation of interaction fields, and statistical validation. nih.govnih.gov The predictive power of these models is often assessed using a test set of compounds that were not used in the model development. nih.gov Successful 3D-QSAR models have been developed for various classes of compounds, including coumarin derivatives, to guide the design of new analogs with improved activity. nih.gov

Predictive Modeling for Biological Activities

QSAR models serve as valuable predictive tools in drug discovery. ontosight.aimdpi.com Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of newly designed or untested compounds. mdpi.comelsevierpure.com This predictive capability allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby saving time and resources. mdpi.com

Various QSAR modeling techniques have been employed to predict the biological activities of coumarin derivatives. mdpi.comnih.gov These models have been used to forecast a range of activities, including antifungal, antioxidant, and anticancer effects. mdpi.comelsevierpure.comresearchgate.net For example, a predictive QSAR model was developed for the antifungal activity of coumarin derivatives against Macrophomina phaseolina. mdpi.com Similarly, QSAR models have been utilized to predict the antioxidant activity of coumarin derivatives, providing insights into the structural features that contribute to their radical scavenging properties. nih.govresearchgate.net The ultimate goal of these predictive models is to guide the rational design of novel coumarin-based compounds with enhanced therapeutic potential.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand, such as a 5-methoxy-4-methyl-3-phenylcoumarin analog, interacts with a protein's binding site. These techniques are instrumental in elucidating the molecular basis of a compound's biological activity and in refining its structure to enhance desired properties.

The versatility of the 3-phenylcoumarin scaffold is evident in its ability to interact with a diverse range of biological targets, including enzymes involved in steroid metabolism and neurotransmitter regulation.

Monoamine Oxidase B (MAO-B): The 3-phenylcoumarin scaffold is a promising foundation for potent MAO-B inhibitors, which are relevant for treating neurodegenerative conditions like Parkinson's disease. nih.govcore.ac.ukfrontiersin.org Docking studies reveal that the 3-phenylcoumarin core and the 3-phenyl ring engage in hydrophobic interactions within the substrate pocket of MAO-B, which is a crucial determinant for inhibitory activity. nih.gov For instance, the phenyl ring of 3-phenylcoumarin can position itself between Tyr398 and Tyr435 residues, perpendicular to the FAD cofactor. mdpi.com A key interaction that appears to confer selectivity for MAO-B over MAO-A is the formation of a hydrogen bond between the oxygen of the coumarin's cyclic ester and the Cys172 residue. mdpi.com This interaction helps to stabilize the ligand within the active site. mdpi.com Modifications on the 3-phenylcoumarin scaffold, such as the introduction of methyl, methoxy, or bromine substituents, particularly at position 6 of the coumarin ring and positions 3' or 4' of the phenyl ring, have been shown to enhance MAO-B inhibitory activity and selectivity. mdpi.com Some of these derivatives exhibit IC50 values in the low nanomolar range. nih.gov

Cytochrome P450 2A13 (CYP2A13): This extrahepatic enzyme is involved in the metabolism of xenobiotics. Molecular docking studies have shown that substituents on the 3-phenylcoumarin ring significantly affect its affinity for CYP2A13. For example, a methoxy group at the 6-position, along with a 3-hydroxyphenyl or 3-(4-trifluoromethylphenyl) group, was found to increase the binding affinity. nih.gov

Estrogen Receptor α (ERα): Coumarin derivatives can mimic the binding of estrogen in the active site of ERα by replicating the hydrophobic packing of the steroid ring. semanticscholar.org Docking studies of 3-phenylcoumarin derivatives with ERα have shown that hydroxyl substituents are critical for mimicking estradiol (B170435). semanticscholar.org The C2-carbonyl of the coumarin core, while not forming direct interactions, helps maintain the planar geometry necessary for binding. semanticscholar.org The binding of phytochemicals, including coumarin-like structures, to key residues such as Leu387, Arg394, and Glu353 in the ERα binding pocket has been documented. nih.gov

17β-Hydroxysteroid Dehydrogenase type 1 (17β-HSD1): Similar to ERα, 3-phenylcoumarins can act as non-steroidal inhibitors of 17β-HSD1 by occupying the steroid binding site. semanticscholar.org Docking simulations indicate that hydroxyl groups on the 3-phenyl ring can form hydrogen bonds with key residues like His222 and Glu283, while substituents on the coumarin core can interact with the catalytic Ser143 and/or Tyr156. semanticscholar.org The C2-carbonyl group often interacts with Tyr219 and/or Ser233. semanticscholar.org The length of any linker chain used in hybrid molecules can also influence the binding affinity for 17β-HSD1. scirp.orgscirp.org

Table 1: Key Ligand-Receptor Interactions for 3-Phenylcoumarin Analogs

| Target Protein | Key Interacting Residues | Type of Interaction | Reference(s) |

| MAO-B | Tyr398, Tyr435, FAD | Hydrophobic, π-π stacking | mdpi.com |

| Cys172 | Hydrogen Bond | mdpi.com | |

| Tyr326 | Polar Interaction | mdpi.com | |

| CYP2A13 | Not explicitly detailed | Increased affinity with specific substituents | nih.gov |

| ERα | Leu387, Arg394, Glu353 | Hydrogen Bond, Hydrophobic | semanticscholar.orgnih.gov |

| 17β-HSD1 | His222, Glu283, Ser143, Tyr156 | Hydrogen Bond | semanticscholar.org |

| Tyr219, Ser233 | Hydrogen Bond with C2-carbonyl | semanticscholar.org |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of 3-phenylcoumarin analogs, particularly those containing fluorine, reveals how specific substituents govern the molecule's shape and flexibility. The introduction of fluorine can lead to specific intramolecular interactions, such as C-F···H-C hydrogen bonds, which can stabilize certain conformations and influence the molecule's interaction with its biological target. While direct studies on C-F···H-C bonds in this compound are not extensively documented, the principles from related fluorinated organic compounds suggest their potential role. Such non-covalent interactions can affect the binding modes of drugs with their respective targets. researchgate.net The conformational preferences of fluorinated compounds are often influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable for the rational design of new drugs based on the 3-phenylcoumarin scaffold.

For MAO-B inhibitors, a pharmacophore model derived from a series of coumarin analogs identified key features for activity. These typically include hydrophobic regions, hydrogen bond acceptors, and sometimes hydrogen bond donors. nih.gov For instance, a model for MAO-A inhibitors based on coumarin analogs consisted of two hydrogen-bond acceptors and three hydrophobic groups. nih.gov The hydrophobic features often correspond to the aromatic rings of the coumarin system, which are crucial for interactions within the active site. nih.gov In the context of 3-phenylcoumarins as MAO-B inhibitors, the phenyl ring is often associated with a sterically favorable region, while the coumarin carbonyl is in proximity to an electron-rich area that could be unfavorable if not properly substituted. mdpi.com The identification of such pharmacophoric features allows for the virtual screening of compound libraries to find new potential inhibitors and to guide the synthesis of novel, more potent analogs. mdpi.comnih.gov

Table 2: Pharmacophore Features for Coumarin-Based MAO Inhibitors

| Target | Pharmacophore Features | Implication for Design | Reference(s) |

| MAO-A | 2 Hydrogen-Bond Acceptors, 3 Hydrophobic Groups | Importance of aromatic interactions and hydrogen bonding capability. | nih.gov |

| MAO-B | Sterically favorable region for phenyl group, Electron-rich region near carbonyl, Hydrophobic groups | Bulky groups on the phenyl ring may be favorable. Electron-withdrawing groups on the coumarin may enhance activity. | mdpi.com |

| Hydrogen-bond donor feature near position 4 | Hydroxyl or amide groups at this position could increase activity. | mdpi.com |

Virtual Screening and Combinatorial Library Design for Enhanced Biological Potency and Selectivity

Virtual screening and the design of combinatorial libraries are powerful strategies for discovering novel and optimizing existing lead compounds. mdpi.comresearchgate.net These approaches have been successfully applied to the 3-phenylcoumarin scaffold to identify potent and selective inhibitors for various targets.

The process often begins with the design of a virtual combinatorial library, where a core scaffold, such as 3-phenylcoumarin, is decorated with a variety of chemical substituents. core.ac.ukfrontiersin.org This creates a vast virtual space of potential drug candidates. nih.gov These virtual libraries can then be screened in silico against a biological target using methods like molecular docking. nih.govresearchgate.net For example, a virtual library of 3-phenylcoumarin derivatives was designed and screened for MAO-B inhibition, leading to the synthesis and testing of the most promising candidates. nih.gov This approach successfully identified derivatives with inhibitory concentrations in the nanomolar range. frontiersin.org

Virtual screening can be performed using either ligand-based methods, such as pharmacophore models, or structure-based methods like docking. A combined approach is often most effective. mdpi.com The screening of large chemical libraries, sometimes containing millions of compounds, can be computationally intensive but has proven effective in identifying novel chemotypes. The insights gained from virtual screening and combinatorial design not only accelerate the discovery of new bioactive molecules but also deepen the understanding of the structure-activity relationships that govern their function. nih.govcore.ac.uk

Advanced Analytical Techniques in 5 Methoxy 4 Methyl 3 Phenylcoumarin Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized or isolated compounds. These methods provide detailed information about the molecular structure, bonding, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR provides information about the carbon skeleton of the molecule.

For 5-Methoxy-4-methyl-3-phenylcoumarin , the expected NMR spectra would confirm the presence of the methoxy (B1213986), methyl, and phenyl groups, as well as the coumarin (B35378) core. However, specific chemical shift data (in ppm), coupling constants (in Hz), and integration values from experimental studies on this specific compound are not available in the reviewed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds.

An FT-IR spectrum of This compound would be expected to show characteristic absorption bands for the C=O of the lactone, C-O-C of the ether and lactone, aromatic C=C bonds, and C-H bonds. Specific experimentally determined vibrational frequencies (in cm⁻¹) for this compound have not been reported.

Chromatographic and Mass Spectrometric Applications

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and performing quantitative analysis. When coupled with mass spectrometry, they provide a powerful method for both separation and identification of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for determining its concentration in various samples.

A validated HPLC method for This compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength. This would allow for the determination of its purity and quantification in research samples. However, no such specific HPLC method development or validation data is currently published.

Gas Chromatography/Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Reaction Monitoring and Impurity Profiling

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is an advanced analytical technique that offers high separation power and rapid, sensitive mass analysis. It is exceptionally well-suited for the detailed analysis of complex mixtures, such as monitoring the progress of a chemical reaction and identifying trace-level impurities.

The application of GC×GC-TOFMS to the synthesis of This compound could provide detailed insights into the reaction mixture, helping to identify by-products and optimize reaction conditions. At present, there are no published studies detailing the use of this technique for this specific compound.

Molecular and Cellular Assays for Biological Evaluation

For This compound , a thorough biological evaluation would involve screening it in a panel of relevant assays to explore potential therapeutic applications. This could include, but is not limited to, anticancer, antimicrobial, antioxidant, or anti-inflammatory assays. The scientific literature does not currently contain any reports on the biological evaluation of this specific coumarin derivative.

Real-time Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies (e.g., Aflatoxin Biosynthesis Genes)

Currently, there is no publicly available research that has utilized Real-time Polymerase Chain Reaction (RT-PCR) to investigate the effects of this compound on gene expression. Specifically, no studies have been found that examine its impact on the expression of genes involved in the aflatoxin biosynthesis pathway.

Cell-Based Assays for Proliferation, Apoptosis, and Cytotoxicity

Detailed investigations into the effects of this compound using specific cell-based assays are not present in the available scientific literature. Consequently, there is no reported data on its influence on cell proliferation, its potential to induce apoptosis, or its cytotoxic effects on various cell lines.

Chemometric Approaches in Compound Analysis and High-Throughput Screening

The application of chemometric approaches for the analysis of this compound or its inclusion in high-throughput screening campaigns has not been documented in published research. As a result, there are no available data sets or research findings related to these analytical methods for this specific compound.

Future Research Directions and Translational Perspectives for 5 Methoxy 4 Methyl 3 Phenylcoumarin

Exploration of Novel Therapeutic Applications Beyond Established Activities

While phenylcoumarins have shown promise in areas like neurodegenerative diseases and cancer, future research will likely focus on expanding their therapeutic applications. bohrium.comnih.gov The broad spectrum of pharmacological activities associated with the coumarin (B35378) scaffold, including anti-inflammatory, antimicrobial, antiviral, and antiparasitic effects, provides a strong foundation for this exploration. bohrium.comresearchgate.net

Key areas for future investigation include:

Immunomodulatory Effects: Some 3-phenylcoumarin (B1362560) derivatives have demonstrated potential as immunomodulating drugs for treating immune complex-mediated inflammatory diseases. mdpi.com Further investigation into the specific mechanisms by which 5-Methoxy-4-methyl-3-phenylcoumarin and its analogues interact with the immune system could uncover novel treatments for autoimmune disorders.

Antiviral Properties: Certain 3-phenylcoumarins have been identified as inhibitors of viral protein R (Vpr) in HIV-1, suggesting a role in antiviral therapy. mdpi.com A new series of 4-phenylcoumarin (B95950) derivatives has also shown potent activity against the hepatitis A virus (HAV) 3C protease. nih.gov This opens up avenues for exploring the potential of this compound against a broader range of viral targets.

Cardiovascular Diseases: The diverse biological properties of phenylcoumarins suggest their potential in addressing cardiovascular ailments. bohrium.com Research into their effects on pathways related to heart disease and stroke could yield new therapeutic agents.

Gynecological Cancers: Coumarin derivatives have shown significant potential in inhibiting the proliferation, invasion, and metastasis of ovarian, cervical, and endometrial cancer cells. They can induce apoptosis, inhibit angiogenesis, and even overcome chemoresistance, making this a promising area for future research.

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle in the clinical translation of many promising compounds, including coumarin derivatives, is their suboptimal pharmacokinetic properties, such as poor solubility and multidrug resistance. frontiersin.org To overcome these challenges, the development of advanced delivery systems and formulation strategies is crucial.

Future research in this area may include:

Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles could enhance its solubility, improve its bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.

Prodrug Approaches: Designing prodrugs of this compound that are converted to the active form at the target site could improve its pharmacokinetic profile and therapeutic index.

Hybrid Molecules: The strategy of creating hybrid molecules by combining the phenylcoumarin scaffold with other pharmacophores has shown promise in enhancing efficacy and overcoming resistance. rsc.orgnih.gov For instance, coumarin-lipoic acid conjugates have been developed as multi-functional agents for Alzheimer's disease. nih.govnih.gov

Deeper Mechanistic Elucidation of Undefined Biological Activities

While numerous biological activities have been attributed to phenylcoumarins, the precise molecular mechanisms underlying many of these effects remain to be fully elucidated. A deeper understanding of how this compound interacts with its biological targets is essential for its development as a therapeutic agent.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as proteomics and molecular docking to identify the specific proteins and signaling pathways that are modulated by this compound. For example, molecular docking studies have been used to understand the interaction of 4-phenylcoumarin derivatives with the HAV 3C protease. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on its biological activity can provide valuable insights into the key structural features required for its therapeutic effects. nih.gov SAR studies have been instrumental in identifying potent coumarin-based inhibitors of various enzymes. nih.gov

Kinetic and Mechanistic Studies: Performing detailed kinetic and mechanistic studies to understand how the compound inhibits its target enzymes or modulates signaling pathways. For instance, kinetic and molecular modeling studies have revealed that some 7-aminoalkoxy-3-phenylcoumarins act as mixed-type inhibitors of acetylcholinesterase. nih.gov

Continued Application of Combinatorial Chemistry and Scaffold Modification for Optimized Potency and Selectivity

The 3-phenylcoumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to be readily modified to interact with a variety of biological targets. mdpi.combohrium.com Combinatorial chemistry and scaffold modification will continue to be powerful tools for generating libraries of this compound analogues with optimized potency and selectivity. researchgate.net

Key strategies include:

Diverse Synthetic Methodologies: Employing a range of synthetic methods, such as the Perkin, Knoevenagel, Pechmann, and Wittig reactions, to create a wide variety of substituted phenylcoumarins. researchgate.net More recent methods, including microwave-assisted synthesis and green chemistry approaches, are also being utilized. nih.govmdpi.com

Scaffold Hopping and Hybridization: Exploring different heterocyclic scaffolds that mimic the key pharmacophoric features of the phenylcoumarin core. Additionally, creating hybrid molecules by linking the phenylcoumarin scaffold to other biologically active moieties, such as triazoles, imidazoles, and ferrocene, has proven to be a successful strategy for developing novel anticancer agents. rsc.orgnih.gov

Target-Oriented Synthesis: Designing and synthesizing new derivatives based on the structural information of the biological target to enhance binding affinity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Phenylcoumarin Drug Discovery

The convergence of artificial intelligence (AI) and pharmaceutical sciences is revolutionizing drug discovery. researchgate.net AI and machine learning (ML) offer powerful tools to accelerate the discovery and development of new phenylcoumarin-based drugs. researchgate.netnih.govrsc.org

Applications of AI and ML in this field include:

AI-Assisted Synthesis and Design: AI algorithms can predict optimal reaction pathways and retrosynthetic analyses, streamlining the synthesis of novel coumarin derivatives. researchgate.net This can significantly reduce the time and resources required for chemical synthesis.

Virtual Screening and Docking: Machine learning models can rapidly screen large virtual libraries of phenylcoumarin analogues to identify those with the highest predicted binding affinity for a specific biological target. researchgate.net This approach has been used in the de novo design of coumarin-pyrimidine co-drug derivatives. nih.govrsc.org

Predictive Modeling: AI can be used to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new compounds, helping to prioritize candidates with favorable drug-like properties for further development. nih.govnih.govmarinbio.com

Lead Optimization: AI can guide the lead optimization process by predicting how structural modifications will impact efficacy and toxicity. nih.gov

The synergy between AI and traditional medicinal chemistry holds immense promise for accelerating the discovery of new, more effective, and safer drugs based on the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are validated synthetic routes for 5-Methoxy-4-methyl-3-phenylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Pechmann or Kostanecki–Rosen condensation reactions. For example, substituent positioning (methoxy and methyl groups) requires precise temperature control (80–120°C) and acid catalysts (e.g., H₂SO₄ or PPA). Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol vs. DMF) to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the compound from byproducts like 4-hydroxycoumarin derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8–4.0 ppm) .

- HRMS : Validate molecular weight (C₁₇H₁₄O₃; theoretical 266.0943 g/mol) with experimental data .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence the biological activity of this compound?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., 7-Methoxy-4-methylcoumarin) against bacterial models (e.g., B. subtilis) to evaluate structure-activity relationships (SAR). Methoxy groups at position 5 enhance membrane permeability due to increased lipophilicity, as shown in coumarin derivatives with MIC values <50 μM .

- Computational Modeling : Use DFT calculations to correlate substituent electronic effects (e.g., electron-donating methoxy) with binding affinity to bacterial targets like DNA gyrase .

Q. What experimental strategies resolve contradictions in reported phototoxicity data for coumarin derivatives?

- Methodological Answer :

- Photostability Testing : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Contradictions may arise from impurities (e.g., 4-methylcoumarin) or solvent effects (e.g., ethanol vs. aqueous buffers) .

- In Vitro Models : Use 3T3 NRU phototoxicity assays to differentiate intrinsic phototoxicity from metabolite-driven effects. IFRA standards for similar coumarins recommend <0.01% concentration in topical applications to mitigate risks .

Q. How can researchers design assays to evaluate the immunomodulatory potential of this compound?

- Methodological Answer :

- Neutrophil Function Assays : Measure superoxide anion inhibition in human neutrophils using lucigenin chemiluminescence. Compare with 7-hydroxycoumarin derivatives, which show IC₅₀ values ~20 μM .

- Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 levels in LPS-stimulated macrophages treated with the compound (1–100 μM range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.